Superior Mass Spectrometric Resolution: +2 Da Shift Eliminates Natural Isotope Interference
In mass spectrometry-based quantification, the +2 Da mass shift (M+2) of 1-Phenyl(~13~C_2_)ethan-1-one provides a critical advantage over single 13C-labeled (M+1) analogs such as acetophenone-α-13C . The M+2 peak falls in a mass region where the natural abundance isotopic contribution from the unlabeled analyte is ≤0.01% (calculated from 13C2 natural abundance of ~0.0001%), compared to the ~1.1% natural M+1 contribution that can interfere with single 13C-labeled internal standards [1]. This effectively eliminates signal overlap and enables accurate quantification at lower analyte concentrations. Deuterated analogs like acetophenone-d3 also provide an M+3 shift but suffer from chromatographic isotope effects that alter retention time (reported shifts of 0.02–0.05 min in reversed-phase LC) and can compromise co-elution with the native analyte [2].
| Evidence Dimension | Mass shift and isotopic interference potential |
|---|---|
| Target Compound Data | +2 Da mass shift; natural abundance isotopic interference ≤0.01% |
| Comparator Or Baseline | Acetophenone-α-13C (single 13C label): +1 Da shift; natural abundance M+1 interference ~1.1%; Acetophenone-d3 (deuterium label): +3 Da shift; retention time shift 0.02–0.05 min |
| Quantified Difference | +2 Da provides >100× reduction in natural isotopic interference versus M+1; +2 Da eliminates chromatographic isotope effect observed with deuterium labels |
| Conditions | General principles of stable isotope dilution MS and LC-MS; natural abundance calculations based on 13C at 1.1% and 2H at 0.015% |
Why This Matters
The +2 Da shift ensures that the internal standard signal is baseline-resolved from the analyte's natural isotopic envelope, which is essential for achieving low limits of quantification (LOQ) and high precision in quantitative MS assays.
- [1] Berg T, Strand DH. ¹³C labelled internal standards—a solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr B. 2011;879(13-14):903-9. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
